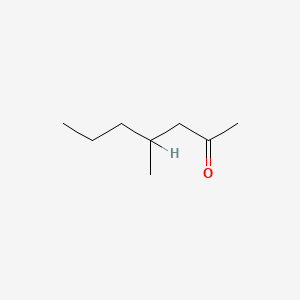

4-Methyl-2-heptanone

Overview

Description

4-Methyl-2-heptanone is an organic compound belonging to the ketone family. It is a colorless liquid with a sweet odor and a boiling point of 156°C. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. In addition, it has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Metabolism and Biochemical Analysis

4-Methyl-2-heptanone has been identified in studies related to human metabolism and biochemistry. It is a common volatile constituent of human urine, often arising from the beta-oxidation of 2-ethylhexanoic acid (EHA) found in plasticizers. This discovery has implications for understanding the metabolic pathways involved in processing environmental pollutants and certain branched-chain drugs (Walker & Mills, 2001).

Organic Solvent Applications

This compound is a solvent with high thermal stability, making it a promising candidate for various industrial applications. Research into the vapor-liquid equilibrium of 4-heptanone mixtures supports its use in separation and purification processes (Wang et al., 2020).

Pheromone Synthesis and Biological Activity

In the realm of biochemistry, this compound is synthesized for studies on pheromones. One study focused on synthesizing stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and mushrooms, indicating its significance in understanding plant-insect interactions and pheromone-based communication (Bohman & Unelius, 2009).

Pest Management

It has been explored as an alternative to traditional fumigants like methyl bromide for insect control. Methyl ketones, including heptanone, demonstrate efficacy in controlling various arthropod pests, offering a potentially more environmentally friendly and less toxic solution (Zhu et al., 2018).

Role in Alarm Pheromones

2-Heptanone (a related compound) functions as an alarm pheromone in insects and has been studied for its effects on neuronal activity in rodent models. This line of research sheds light on the neurobiological effects of pheromones and their potential applications in pest control or behavior modification (Gutiérrez-García et al., 2018).

Analytical Chemistry

In analytical chemistry, this compound is a compound of interest in studying the volatile fraction of milk, helping to distinguish between milks subjected to different heat treatments. This research is crucial for quality control and authentication in the dairy industry (Contarini & Povolo, 2002).

Environmental Science

From an environmental science perspective, the atmospheric chemistry of ketones like 2-heptanone is studied to understand their impact on air quality and photochemical pollution (Atkinson et al., 2000).

Mechanism of Action

Target of Action

4-Methyl-2-heptanone, also known as 4-methylheptan-2-one, is a volatile organic compound (VOC) that is broadly distributed in nature It has been found to act as an attractant for certain species of nematodes when produced by the bacteriumBacillus nematocida B16 .

Mode of Action

It is thought to interact with olfactory receptors in nematodes, attracting them towards the source of the compound

Biochemical Pathways

The biosynthesis of this compound in microorganisms like Bacillus nematocida B16 involves a novel methylketone synthase gene, yneP . This gene is involved in the de novo synthesis of fatty acids, which are then converted into this compound

Result of Action

The primary known effect of this compound is its role as an attractant for nematodes The molecular and cellular effects of this action are not well-documented

Biochemical Analysis

Biochemical Properties

4-Methyl-2-heptanone plays a role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to certain receptor proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This can lead to changes in the levels of reactive oxygen species and the activation of antioxidant defense mechanisms. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the flux of metabolic pathways and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to changes in their catalytic activity . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, this compound can interact with receptor proteins, leading to changes in their conformation and activity. These interactions can trigger downstream signaling events, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Additionally, prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and antioxidant defense mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects, including changes in behavior, organ toxicity, and alterations in metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its own metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted from the body . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites and the flux of metabolic pathways. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of substrates and the alteration of metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals. These interactions can influence the activity of this compound and its effects on cellular processes.

properties

IUPAC Name |

4-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFPSSTVLFHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976905 | |

| Record name | 4-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6137-06-0 | |

| Record name | 2-Heptanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-methyl-2-heptanone in the context of Actephila merrilliana?

A: this compound was identified as one of the major chemical components in the essential oil extracted from Actephila merrilliana fruits. [] This finding contributes to the overall chemical profile of the plant, which can be valuable for understanding its potential applications.

Q2: Can you elaborate on the concentration of this compound found in Actephila merrilliana and its implications?

A: Gas chromatography-mass spectrometry (GC-MS) analysis revealed that this compound constitutes 4.011% of the total essential oil extracted from Actephila merrilliana fruits. [] While not the most abundant compound, this concentration suggests a potential role in the plant's aroma profile and possibly its ecological interactions.

Q3: What analytical techniques were employed to identify and quantify this compound in the studies?

A: Both studies utilized gas chromatography-mass spectrometry (GC-MS) for the separation, identification, and quantification of volatile compounds, including this compound. [, ] This technique allows for the precise determination of the compound's presence and relative abundance within complex mixtures.

Q4: Beyond Actephila merrilliana, has this compound been found in other natural sources?

A: Yes, this compound was also detected in fermented soybean paste (doenjang) where its presence was linked to the activity of enzymes, specifically lipase, from various Aspergillus species used in the fermentation process. [] This finding highlights the compound's potential role in contributing to the characteristic aroma of fermented foods.

Q5: Does the concentration of this compound change during the fermentation of soybean paste?

A: While the study doesn't explicitly track the concentration changes of this compound, it does mention that the content of ethyl esters of long-chained fatty acids, which are related compounds, significantly increased in the later stages of soybean paste fermentation. [] This suggests a possible influence of fermentation time on the volatile profile, potentially including this compound, although further investigation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)